Tert-butyl (2-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazin-1-yl)-2-oxoethyl)(4-aminobutyl)carbamate
Description
This compound is a pyridopyrimidine derivative featuring a piperazine linker and a tert-butyl carbamate-protected 4-aminobutyl side chain. Its structure includes a 6-acetyl group on the pyridopyrimidine core, a cyclopentyl substituent at position 8, and a methyl group at position 3. The carbamate moiety serves as a protective group for the primary amine, enhancing stability during synthesis and storage .
Properties
Molecular Formula |
C35H49N9O5 |
|---|---|
Molecular Weight |
675.8 g/mol |
IUPAC Name |
tert-butyl N-[2-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]-2-oxoethyl]-N-(4-aminobutyl)carbamate |
InChI |
InChI=1S/C35H49N9O5/c1-23-27-21-38-33(40-31(27)44(25-10-6-7-11-25)32(47)30(23)24(2)45)39-28-13-12-26(20-37-28)41-16-18-42(19-17-41)29(46)22-43(15-9-8-14-36)34(48)49-35(3,4)5/h12-13,20-21,25H,6-11,14-19,22,36H2,1-5H3,(H,37,38,39,40) |
InChI Key |
RUAKMXCXTSUGDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)C(=O)CN(CCCCN)C(=O)OC(C)(C)C)C5CCCC5)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Pyrido[2,3-d]pyrimidin-7-one Synthesis
Two primary routes dominate the literature:
Route A: Pyrimidine Ring Construction
- Condensation of 4-aminopyridine-3-carboxylic acid derivatives with β-keto esters under acidic conditions.
- Cyclocondensation with urea derivatives at elevated temperatures (120-150°C) to form the pyrimidine ring.
Route B: Pyridine Ring Functionalization
- Starting from 2-aminonicotinic acid, followed by sequential:
Comparative analysis of patents and synthetic protocols suggests Route B provides better control over substituent regiochemistry, with reported yields of 68-74% for the acetylated intermediate.
Side Chain Installation
Piperazinylpyridine Coupling
The 2-aminopyridin-3-ylpiperazine fragment is introduced through:
Buchwald-Hartwig Amination
Nucleophilic Aromatic Substitution
Carbamate Protection Strategy
The 4-aminobutyl side chain is incorporated through:
Reductive Amination
Stepwise Alkylation
Final Assembly and Deprotection
Critical stages in the synthesis pathway include:
Characterization data from multiple sources confirm structural integrity:
- HRMS : m/z 675.835 [M+H]+ (calc. 675.835)
- 1H NMR (CDCl3): δ 1.47 (s, 9H, Boc), 2.11 (s, 3H, COCH3), 3.72 (m, 4H, piperazine)
- HPLC Purity : 95% (C18, MeCN/H2O)
Optimization Challenges and Solutions
Regioselectivity in Cyclopentylation
Early routes suffered from N7 vs C8 alkylation mixtures (3:1 ratio). Optimization using:
Carbamate Stability
The tert-butyl group showed sensitivity to:
- Acidic conditions during piperazine coupling (solved by late-stage Boc introduction)
- Nucleophilic attack at the 2-oxoethyl moiety (mitigated by trimethylsilyl protection)
Scalability and Process Considerations
Kilogram-scale synthesis reported in patent CN112047939A highlights:
- Cost-Effective Steps :
- Purification :
Analytical Profiling
Comprehensive characterization data from multiple sources:
| Property | Value | Method |
|---|---|---|
| Melting Point | 214-216°C | DSC |
| logP | 2.87 ± 0.12 | Shake-flask |
| Aqueous Solubility | 0.12 mg/mL (pH 7.4) | USP paddle |
| Stability | >24 months at -20°C | ICH Q1A |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazin-1-yl)-2-oxoethyl)(4-aminobutyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as dichloromethane, ethanol, and water. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved .
Scientific Research Applications
Tert-butyl (2-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazin-1-yl)-2-oxoethyl)(4-aminobutyl)carbamate has numerous applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: The compound is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl (2-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazin-1-yl)-2-oxoethyl)(4-aminobutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several analogs, differing primarily in substituents and side-chain modifications. Key comparisons include:
Substituent Variations at Position 6
- Target Compound : 6-Acetyl group.
- Analog 1: 6-Bromo group (tert-butyl 4-{6-[(6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl}piperazine-1-carboxylate). The bromo substituent may enhance electrophilic reactivity but reduce metabolic stability compared to acetyl .
- Analog 2: 6-(1-Butoxyvinyl) group (tert-butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate).
Carbamate Side-Chain Modifications
- Target Compound: 4-Aminobutyl group protected by tert-butyl carbamate.
- Analog 3: tert-butyl (5-((4-((3-methyl-1H-pyrazol-5-yl)amino)pyrimidin-2-yl)amino)pentyl)carbamate. The pentyl chain increases hydrophobicity, which may influence membrane permeability .
- Analog 4: tert-butyl (1-acetylpiperidin-4-yl)carbamate.
Data Tables
Table 2: Spectroscopic Characterization
Research Findings
- Bioactivity : The acetyl group in the target compound may improve binding affinity to kinase targets compared to bromo or butoxyvinyl analogs, as seen in palbociclib derivatives .
- Stability : The tert-butyl carbamate group in the target compound likely enhances resistance to enzymatic degradation compared to unprotected amines in analogs .
- Synthetic Challenges : Longer alkyl chains (e.g., pentyl in Analog 3) reduce yields due to steric hindrance during coupling , whereas acetylpiperidine derivatives (Analog 4) achieve higher yields via straightforward acylation .
Biological Activity
Tert-butyl (2-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazin-1-yl)-2-oxoethyl)(4-aminobutyl)carbamate is a complex organic compound with potential biological activities. This article aims to explore its biological activity, mechanisms of action, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
The compound features several functional groups, including:
- Carbamate moiety : Known for its stability and ability to form hydrogen bonds.
- Pyridine and piperazine rings : Contribute to the compound's interaction with biological targets.
- Cyclopentyl and acetyl groups : May enhance lipophilicity and influence pharmacokinetics.
The molecular formula of the compound is , with a molecular weight of approximately 478.6 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The mechanisms can be summarized as follows:
- Enzyme Inhibition : The compound may inhibit specific enzyme activities by binding to active or allosteric sites, preventing substrate binding and catalysis.
- Receptor Modulation : It can act as an agonist or antagonist at receptor sites, modulating downstream signaling pathways.
Therapeutic Applications
Research indicates that compounds with similar structures have shown potential in various therapeutic areas:
- Anticancer Activity : Some derivatives exhibit significant cytotoxic effects against cancer cell lines.
- Anti-inflammatory Properties : The carbamate group has been associated with anti-inflammatory effects in preclinical studies.
- Neuroprotective Effects : Certain analogs have demonstrated protective effects against neurodegenerative diseases.
Case Studies
- Anticancer Activity :
- Enzyme Inhibition :
- Neuroprotection :
Data Summary
The following table summarizes key findings from various studies regarding the biological activity of related carbamate compounds:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including carbamate protection/deprotection and coupling of pyrido[2,3-d]pyrimidinyl and piperazine moieties. To optimize yields:
- Use Design of Experiments (DoE) to test variables like temperature, solvent polarity, and catalyst loading .
- Monitor intermediates via HPLC and NMR to ensure stepwise purity .
- Consider flow chemistry for hazardous steps (e.g., Swern oxidation analogs) to improve safety and reproducibility .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against standards. Calculate area-under-curve (AUC) for quantitative analysis .
- Structural Confirmation : Employ high-resolution mass spectrometry (HRMS) for molecular weight validation and 2D NMR (e.g., HSQC, HMBC) to resolve complex proton environments, particularly in the pyrido[2,3-d]pyrimidinyl region .
Q. What safety protocols are critical during handling and storage?
- Methodological Answer :
- Follow SDS guidelines for carbamate derivatives: use fume hoods, nitrile gloves, and eye protection. Store at -20°C under nitrogen to prevent hydrolysis of the tert-butyl carbamate group .
- In case of exposure, rinse skin/eyes with water for 15+ minutes and consult a physician with the SDS .
Advanced Research Questions
Q. How can non-covalent interactions (e.g., π-π stacking, hydrogen bonding) influence the compound’s biological activity?
- Methodological Answer :
- Experimental : Use X-ray crystallography to resolve 3D structures of the compound bound to target proteins (e.g., kinases). Compare with analogs lacking substituents (e.g., acetyl or cyclopentyl groups) to identify interaction hotspots .
- Computational : Perform molecular dynamics (MD) simulations to quantify binding free energies and identify key residues involved in non-covalent interactions .
Q. How might researchers resolve contradictory bioactivity data across different assay conditions?
- Methodological Answer :
- Variable Control : Standardize assay parameters (pH, temperature, solvent DMSO%) to minimize artifacts. For cell-based assays, validate membrane permeability using LC-MS to measure intracellular concentrations .
- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., serum protein binding) and use orthogonal assays (e.g., SPR vs. enzymatic activity) to cross-validate results .
Q. What strategies can elucidate the compound’s metabolic stability in preclinical models?
- Methodological Answer :
- In Vitro Studies : Incubate the compound with liver microsomes and use LC-MS/MS to track metabolite formation. Focus on hydrolytic cleavage of the carbamate group and oxidation of the cyclopentyl moiety .
- Isotope Labeling : Synthesize a deuterated analog at labile positions (e.g., tert-butyl group) to trace metabolic pathways via mass shift analysis .
Q. How can researchers design experiments to study the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to acidic (pH 2), neutral (pH 7.4), and alkaline (pH 10) buffers at 40°C. Monitor degradation products via LC-MS and identify hydrolysis/oxidation pathways .
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life at room temperature based on accelerated stability data .
Data Contradiction Analysis
Q. How should discrepancies between computational binding predictions and experimental IC50 values be addressed?
- Methodological Answer :
- Docking Refinement : Incorporate solvation effects and protein flexibility in docking simulations (e.g., induced-fit docking) .
- Experimental Validation : Use surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) and compare with computational ΔG values .
Q. What methods can reconcile inconsistent cytotoxicity results in 2D vs. 3D cell culture models?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
